Home > Products > Screening Compounds P126374 > Alosetron-d3 Hydrochloride
Alosetron-d3 Hydrochloride - 1189919-71-8

Alosetron-d3 Hydrochloride

Catalog Number: EVT-253114
CAS Number: 1189919-71-8
Molecular Formula: C17H19ClN4O
Molecular Weight: 333.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alosetron is a potent and selective 5-HT3 antagonist used to treat diarrhea-predominant irritable bowel syndrome (IBS) in women . It is used in severe cases of IBS that have not responded to other therapy . Alosetron has an antagonist action on the 5-HT3 receptors and thus may modulate serotonin-sensitive gastrointestinal (GI) processes .

Synthesis Analysis

The synthesis of Alosetron involves the condensation of bulk chemicals N-methylaniline and 1,3-cyclohexadione, followed by photocyclization of the resulting adduct under oxidative conditions . This process is simple to carry out for large scale preparation and industrially viable .

Molecular Structure Analysis

The molecular formula of Alosetron is C17H18N4O . It has a weight average of 294.351 and a mono-isotopic mass of 294.148061218 .

Chemical Reactions Analysis

An oxidative photocyclisation of N-arylenaminones to indoles is described, that mirrors the Fischer indole synthesis but uses anilines in place of arylhydrazines . This reaction is part of the synthesis process of Alosetron .

Physical And Chemical Properties Analysis

Alosetron has a molecular weight of 297.37 and a chemical formula of C17H15D3N4O .

Overview

Alosetron-d3 Hydrochloride, also known as GR-68755C D3, is a deuterium-labeled analogue of Alosetron, a potent and selective antagonist of the serotonin 5-HT3 receptor. This compound is primarily utilized in scientific research to examine the effects of serotonin receptor antagonism and is particularly relevant in the study of gastrointestinal disorders such as irritable bowel syndrome. Alosetron-d3 Hydrochloride is classified as a small molecule drug with a specific focus on its pharmacological action against serotonin receptors .

Synthesis Analysis

Methods and Technical Details

  • Deuteration: Utilizing deuterated solvents to facilitate the substitution of hydrogen with deuterium.
  • Purification: Following synthesis, purification techniques such as chromatography are employed to achieve high purity and consistency of the final product .
Molecular Structure Analysis

Structure and Data

Alosetron-d3 Hydrochloride has a molecular formula of C17_{17}H16_{16}D3_{3}ClN4_{4}O, with a molecular weight of 333.83 g/mol. The presence of deuterium in the structure allows for enhanced tracking in metabolic studies and provides insights into the compound's behavior in biological systems. The structural formula highlights the modifications made to create the deuterated version while maintaining the core characteristics of Alosetron .

Chemical Reactions Analysis

Reactions and Technical Details

Alosetron-d3 Hydrochloride can participate in various chemical reactions, similar to its parent compound, including:

  • Oxidation: The compound can undergo oxidation under specific conditions to yield oxidized derivatives. Common oxidizing agents may include potassium permanganate and hydrogen peroxide.
  • Reduction: Reduction reactions can modify functional groups within the molecule, using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Substitution reactions can introduce new functional groups into the molecule using reagents such as halogens or nucleophiles .

These reactions are crucial for understanding how modifications affect the pharmacological properties and stability of Alosetron-d3.

Mechanism of Action

Process and Data

Alosetron-d3 Hydrochloride acts primarily as an antagonist at the serotonin 5-HT3 receptor, which plays a significant role in regulating gastrointestinal functions. Upon administration, it blocks the activation of these receptors, leading to:

  • Modulation of Visceral Pain: By inhibiting neuronal depolarization associated with 5-HT3 receptor activation.
  • Alteration in Colonic Transit: Affecting gastrointestinal motility and secretions, which is particularly beneficial in managing symptoms related to irritable bowel syndrome.
  • Pharmacokinetics: The compound exhibits rapid absorption with a volume of distribution ranging from 65 to 95 liters, highlighting its extensive distribution within body tissues .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Alosetron-d3 Hydrochloride is characterized by several key physical and chemical properties:

  • State: Solid
  • Solubility: Water solubility is approximately 0.438 mg/mL.
  • LogP: Approximately 2, indicating moderate lipophilicity.
  • pKa Values: Strongest acidic pKa is around 13.32, while the strongest basic pKa is approximately 6.81.
  • Molecular Weight: 333.83 g/mol .

These properties are essential for understanding its behavior in biological systems and its potential applications in therapeutic contexts.

Applications

Scientific Uses

Alosetron-d3 Hydrochloride has several significant applications in scientific research:

  • Pharmacological Studies: It is used to investigate serotonin receptor function and its implications in various physiological processes.
  • Drug Development: The compound serves as a model for developing new drugs targeting serotonin receptors, particularly for gastrointestinal disorders.
  • Chemical Research: It aids in studying the effects of deuterium labeling on chemical reactions and molecular stability, providing insights into reaction mechanisms .
Chemical Identity and Synthesis

Structural Characterization of Alosetron-d3 Hydrochloride

Alosetron-d3 hydrochloride is a deuterated analog of the selective serotonin 5-HT₃ receptor antagonist alosetron, where three hydrogen atoms are replaced by deuterium atoms at the N-methyl group. This isotopic modification results in the molecular formula C₁₇H₁₆D₃ClN₄O and a molecular weight of 333.83 g/mol, compared to 330.81 g/mol for the non-deuterated compound [1] [8]. The compound is supplied as an off-white to light yellow solid with ≥99.0% purity and has the Chemical Abstracts Service (CAS) registry number 1189919-71-8, distinguishing it from the non-deuterated alosetron hydrochloride (CAS# 122852-69-1) [1] [3] [4].

The structural integrity of the deuterated compound is confirmed through advanced analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy reveals the specific deuteration at the methyl group attached to the nitrogen atom in the indole ring system, with the characteristic chemical shift of the CD₃ group appearing at approximately 2.9 ppm in the ¹H-NMR spectrum (due to quadrupolar effects). Mass spectrometry analysis shows a characteristic [M+H]⁺ peak at m/z 334.15, with the 3 Da mass increase confirming the incorporation of three deuterium atoms [1] [8]. The hydrochloride salt form enhances the compound's stability and water solubility (33.33 mg/mL in aqueous solutions), facilitating its use in biological matrices [1] [2].

Structural Representation:

  • SMILES Notation: Cl.[²H]C([²H])([²H])n1c2CCN(Cc3[nH]cnc3C)C(=O)c2c4ccccc14
  • InChI Key: MYYIAHXIVFADCW-FIBGUPNXSA-N
  • Chemical Structure: The core structure retains the tricyclic [1,2,3]triazolo[4,5-b]pyridin system with a 5-methylimidazole moiety, with deuterium atoms exclusively located at the N-methyl position [6] [8].

Table 1: Molecular Characteristics of Alosetron-d3 Hydrochloride

PropertySpecification
Molecular FormulaC₁₇H₁₆D₃ClN₄O
Molecular Weight333.83 g/mol
CAS Registry Number1189919-71-8
Purity≥99.0% (HPLC)
AppearanceOff-white to light yellow solid
Solubility (Water)33.33 mg/mL (99.84 mM)
Storage Conditions-20°C (sealed, anhydrous environment)

Synthetic Pathways for Deuterated Alosetron Derivatives

The synthesis of deuterated alosetron derivatives involves strategic isotopic incorporation while maintaining the complex heterocyclic framework of the parent molecule. The non-deuterated alosetron synthesis typically follows a multi-step sequence starting from 4,5,6,7-tetrahydro-1H-indazol-3(2H)-one, involving N-alkylation, cyclization, and functional group modifications [4]. Pan et al. (2002) developed an optimized route that improves overall yield and purity through careful control of reaction parameters and purification methods [4].

For deuterated analogs, two primary synthetic approaches are employed:

  • Late-Stage Deuterium Incorporation: The most efficient method involves reacting nor-alosetron (desmethyl precursor) with deuterated methyl iodide (CD₃I) in the presence of a base such as potassium carbonate. This approach minimizes deuterium loss during synthesis and allows for high isotopic enrichment (>98% deuterium incorporation) [4] [9]. The reaction proceeds via nucleophilic substitution where the amine nitrogen attacks the deuterated methyl iodide:Nor-alosetron + CD₃I → Alosetron-d3This method typically achieves yields exceeding 85% with isotopic purity >99% atom D, confirmed by mass spectrometry [4].
  • Reductive Deuteration: An alternative approach uses catalytic deuteration of an alosetron precursor containing a double bond or halogenated methyl group. For instance, reductive dehalogenation of a bromomethyl intermediate using zinc dust in deuterated solvent (D₂O) or catalytic deuteration using deuterium gas (D₂) over palladium catalysts can introduce the CD₃ group [9]. While this method is less common for alosetron-d3 specifically, it represents an important strategy in deuterated pharmaceutical synthesis.

The final hydrochloride salt is formed by treating the free base with hydrogen chloride in anhydrous ether or isopropanol, yielding crystalline alosetron-d3 hydrochloride with high chemical purity (>99%) [1] [4]. The deuterium labeling occurs specifically at the pharmacologically inert methyl group, minimizing potential alterations to the molecule's receptor binding affinity while providing distinct analytical signatures for detection [6] [8].

Table 2: Synthetic Protocols for Alosetron-d3 Hydrochloride

Synthetic ApproachKey Reagents/ConditionsYieldIsotopic PurityReference
Late-Stage MethylationNor-alosetron + CD₃I, K₂CO₃, DMF>85%>99% atom DZhao et al. (2007)
Improved Cyclization RouteModified tetrahydroindazolone route78%N/APan et al. (2002)
Original Preparation(Imidazolylmethyl)oxoheterocycle62%N/ACoates et al. (1989)

Isotopic Labeling Techniques in Pharmaceutical Chemistry

The synthesis of alosetron-d3 hydrochloride exemplifies advanced isotopic labeling strategies that enhance pharmaceutical research capabilities. Deuterium labeling, specifically, leverages the kinetic isotope effect (KIE) where the stronger carbon-deuterium bond (C-D) compared to carbon-hydrogen (C-H) bond alters metabolic stability without significantly changing receptor binding characteristics. The C-D bond has approximately 6-10 times lower vibrational frequency and a 10-20 kJ/mol higher dissociation energy than C-H bonds, leading to improved metabolic resistance against oxidative enzymes like cytochrome P450 [7] [9].

Key techniques employed in creating deuterated pharmaceuticals include:

  • Hydrogen Isotope Exchange (HIE): Modern HIE methods utilize iridium, ruthenium, or nanoparticle catalysts to facilitate efficient deuterium incorporation. Iridium-based catalysts (e.g., Crabtree's catalyst derivatives) enable regioselective deuteration of complex molecules under mild conditions. Ruthenium catalysts offer complementary selectivity for functional groups like carboxylic acids. Nanoparticle catalysts provide enhanced surface area and recyclability [9]. For alosetron-d3, direct HIE would target the active methyl position but requires specific catalyst design to achieve high regioselectivity.
  • Late-Stage Functionalization: This approach introduces deuterium during the final synthetic steps, minimizing radioactive/deuterated waste and reducing costs. In alosetron-d3 synthesis, late-stage methylation with CD₃I exemplifies this principle, avoiding the need for multiple deuterated intermediates [4] [9]. This technique is particularly valuable given the expense of deuterated reagents and specialized handling requirements.

Deuterated compounds serve crucial roles in pharmaceutical research:

  • Metabolic Studies: Alosetron-d3 functions as an internal standard in liquid chromatography-mass spectrometry (LC-MS) bioanalysis, enabling precise quantification of the non-deuterated drug in biological matrices (plasma, urine). Its near-identical chromatographic behavior but distinct mass signature (m/z difference of 3) allows accurate compensation for matrix effects and ion suppression [1] [7].
  • Absorption, Distribution, Metabolism, and Excretion (ADME) Research: When co-administered with non-deuterated alosetron in "cold" studies, alosetron-d3 facilitates simultaneous tracking of parent compound and metabolites without radioactive labeling. This approach provides detailed pharmacokinetic profiles while avoiding regulatory complexities of radioactive tracers [5] [7].
  • Mechanistic Studies: Deuterium labeling helps identify metabolic soft spots by comparing degradation pathways of deuterated vs. non-deuterated compounds. For instance, reduced formation of N-desmethyl metabolites from alosetron-d3 would confirm the methyl group as a primary site of oxidative metabolism [7] [9].

Table 3: Isotopic Labeling Techniques and Pharmaceutical Applications

TechniqueKey FeaturesPharmaceutical ApplicationsRelevance to Alosetron-d3
Hydrogen Isotope ExchangeCatalyst-mediated CH activation; regioselectiveMetabolic stabilization; tracer creationAlternative synthetic route
Late-Stage DeuterationMinimal deuterated steps; cost-efficientInternal standards; mechanistic probesPrimary synthesis method (CD₃I route)
Carbon-14 LabelingRadioactive; long half-life (5730 years)ADME studies; mass balance studiesNot applicable (stable isotope used)
Tritium LabelingHigh sensitivity; low energy emissionReceptor binding assays; autoradiographyNot used in current protocols

The development of alosetron-d3 hydrochloride demonstrates how strategic deuterium incorporation creates valuable research tools that advance drug discovery while adhering to green chemistry principles through reduced hazardous waste generation compared to radiolabeled analogs [7] [9]. These isotopic labeling techniques continue to evolve through academic-industrial collaborations, yielding more efficient catalysts and novel methodologies for deuterium incorporation in complex pharmaceuticals.

Properties

CAS Number

1189919-71-8

Product Name

Alosetron-d3 Hydrochloride

IUPAC Name

2-[(5-methyl-1H-imidazol-4-yl)methyl]-5-(trideuteriomethyl)-3,4-dihydropyrido[4,3-b]indol-1-one;hydrochloride

Molecular Formula

C17H19ClN4O

Molecular Weight

333.8 g/mol

InChI

InChI=1S/C17H18N4O.ClH/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2;/h3-6,10H,7-9H2,1-2H3,(H,18,19);1H/i2D3;

InChI Key

FNYQZOVOVDSGJH-MUTAZJQDSA-N

SMILES

CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl

Canonical SMILES

CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C3=CC=CC=C31)C(=O)N(CC2)CC4=C(NC=N4)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.